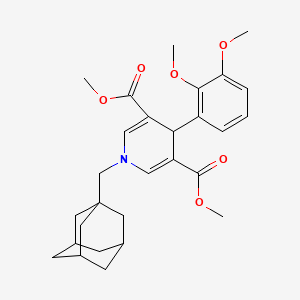![molecular formula C26H22N2O4S B6005367 4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6005367.png)
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide, also known as MPSPB, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields of science, including pharmacology, biochemistry, and physiology. In
Mécanisme D'action
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide works by inhibiting the activity of protein kinases, which are enzymes involved in cell signaling pathways. This inhibition leads to a decrease in cell proliferation and an increase in cell death, making it a potential anti-cancer agent. This compound has also been shown to affect blood pressure regulation by inhibiting the activity of angiotensin II, a hormone that constricts blood vessels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of protein kinases, leading to a decrease in cell proliferation and an increase in cell death. In vivo studies have shown that it affects blood pressure regulation by inhibiting the activity of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. It has also been shown to have potent anti-cancer activity, making it a potential candidate for further drug development. However, there are also limitations to using this compound in lab experiments. It has been shown to have low solubility in water, making it difficult to administer in vivo. It also has limited bioavailability, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide. One potential direction is to study its effects on other types of cancer cells, as most studies have focused on its effects on breast cancer cells. Another direction is to investigate its potential as a treatment for hypertension, as it has been shown to affect blood pressure regulation. Additionally, further studies could explore ways to increase its solubility and bioavailability, making it more effective in vivo.
Méthodes De Synthèse
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide can be synthesized through a process that involves several chemical reactions. The first step involves the synthesis of 4-phenoxybenzaldehyde, followed by the synthesis of 4-[methyl(phenylsulfonyl)amino]benzoic acid. The final step involves the coupling of 4-phenoxybenzaldehyde and 4-[methyl(phenylsulfonyl)amino]benzoic acid to form this compound.
Applications De Recherche Scientifique
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide has shown potential applications in various fields of science. In pharmacology, it has been studied for its potential as an anti-cancer agent. In biochemistry, it has been studied for its effects on protein kinase activity. In physiology, it has been studied for its effects on blood pressure regulation.
Propriétés
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S/c1-28(33(30,31)25-10-6-3-7-11-25)22-16-12-20(13-17-22)26(29)27-21-14-18-24(19-15-21)32-23-8-4-2-5-9-23/h2-19H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQHGNHOXSKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclobutylmethyl)-3-hydroxy-3-{[(3-isoxazolylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6005304.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6005305.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6005322.png)
![1-(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-N-methylmethanamine](/img/structure/B6005330.png)
![N-{6-[(1,3-benzothiazol-2-ylthio)methyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}-N'-phenylguanidine](/img/structure/B6005332.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005334.png)
![2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide](/img/structure/B6005341.png)

![6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6005353.png)
![4-(4-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005358.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6005363.png)
![N-[2-hydroxy-2-(3-pyridinyl)ethyl]-3,5-dimethyl-2-furamide trifluoroacetate (salt)](/img/structure/B6005364.png)
![2-(isopropylthio)-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6005375.png)